2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)- is a complex organic compound with the molecular formula C18H15NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)- typically involves the reaction of 2-naphthalenecarboxylic acid with 3-hydroxy-N-(2-methyl-5-nitrophenyl)amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar structure but lacks the nitro group.
2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-: Contains additional chloro and methoxy groups.
2-Naphthalenecarboxylic acid, 3-hydroxy-: A simpler structure with a carboxylic acid group.
Uniqueness
The presence of the nitro group in 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methyl-5-nitrophenyl)- imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
63245-15-8 |
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Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methyl-5-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c1-11-6-7-14(20(23)24)10-16(11)19-18(22)15-8-12-4-2-3-5-13(12)9-17(15)21/h2-10,21H,1H3,(H,19,22) |
InChI Key |
QSSIIYZDRCBOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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